Technical Guide: Synthesis and Formation of Nintedanib Impurity E (Geometric Isomer)
Technical Guide: Synthesis and Formation of Nintedanib Impurity E (Geometric Isomer)
This is an in-depth technical guide on the Synthesis and Formation of Nintedanib Impurity E , specifically focusing on the (E)-Geometric Isomer , which is the most critical stability-indicating impurity arising from photo-isomerization.
Executive Summary & Identity Profile
Nintedanib (Ofev) is a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR. Chemically, it is an indolinone derivative characterized by an exocyclic carbon-carbon double bond (
While Nintedanib exists as the thermodynamically stable (Z)-isomer (stabilized by an intramolecular hydrogen bond), exposure to light (photo-stress) or specific solution-phase conditions drives the formation of the (E)-isomer . In regulatory and pharmacopeial contexts (and for the purpose of this guide), this geometric isomer is designated as Impurity E .
Chemical Identity
| Attribute | Details |
| Common Name | Nintedanib Impurity E (E-Isomer) |
| Chemical Name | Methyl (3E)-3-{methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
| CAS Number | 1610881-60-1 (Generic E-isomer reference) |
| Molecular Formula | |
| Molecular Weight | 539.62 g/mol |
| Structural Feature | Geometric isomer of Nintedanib at the oxindole C3-exocyclic double bond. |
Technical Note: Commercial catalogs occasionally list an N-acetyl derivative as "Impurity E". However, in the context of stability profiling and stress testing (ICH Q1B), the (E)-isomer is the primary degradant of concern. This guide focuses exclusively on the (E)-isomer.
Mechanism of Formation
The formation of Impurity E is not a random degradation event but a specific photochemical isomerization . Understanding the causality is essential for controlling it during manufacturing and storage.
The Z-Isomer Stabilization (Thermodynamic Control)
In the Nintedanib (Z)-isomer, the geometry is locked by a strong intramolecular hydrogen bond (IMHB) between the oxindole
The Photo-Isomerization Pathway
Upon absorption of photons (UV/Vis light), the molecule undergoes a
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Excitation: The electron density shifts, weakening the double bond character of the exocyclic
bond. -
Bond Rotation: The excited state relaxes the rotational barrier, allowing the molecule to rotate around the central axis.
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Relaxation: The molecule returns to the ground state. If it relaxes into the (E)-configuration, the stabilizing IMHB is lost or significantly weakened, resulting in a higher-energy, metastable isomer (Impurity E).
Visualization of Formation Pathway
The following diagram illustrates the photochemical conversion from the drug substance (Z-form) to Impurity E (E-form).
Caption: Photochemical pathway transforming Nintedanib (Z) into Impurity E (E) via excited state bond rotation.
Synthesis of Impurity E (Reference Standard)
To quantify Impurity E in the final drug product, a high-purity reference standard is required. Direct chemical synthesis (condensation) typically yields the Z-isomer. Therefore, the most reliable synthesis method is controlled photo-irradiation followed by preparative isolation.
Experimental Protocol
This protocol describes the "Synthesis on Demand" approach used to generate milligram quantities of Impurity E for analytical validation.
Reagents & Equipment
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Substrate: Nintedanib Free Base (>99% purity).
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Solvent: Methanol (HPLC Grade) or Acetonitrile/Water mixture.
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Light Source: Xenon arc lamp (simulating solar spectrum) or UV reactor (254 nm / 365 nm).
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Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology
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Preparation of Feed Solution:
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Dissolve 500 mg of Nintedanib (Z-isomer) in 500 mL of Methanol.
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Rationale: Dilute solutions favor isomerization over intermolecular aggregation. Methanol is a polar protic solvent that can disrupt the internal H-bond, slightly lowering the barrier to isomerization.
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Photo-Irradiation (Reaction):
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Place the solution in a quartz photochemical reactor.
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Irradiate at ambient temperature (20-25°C) for 4–6 hours.
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Monitoring: Analyze aliquots every 60 minutes using HPLC.
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Endpoint: Stop when the ratio of Z:E reaches approximately 50:50 or 60:40 . Extending beyond this may lead to secondary degradation (oxidative products).
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Isolation (Work-up):
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Concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C to avoid thermal reversion.
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Resuspend the residue in the mobile phase (Acetonitrile:Buffer).
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Purification (Prep-HPLC):
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Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 30% B to 70% B over 20 minutes.
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Collection: The (E)-isomer typically elutes before the (Z)-isomer due to higher polarity (exposed polar groups) and lack of the internal H-bond which makes the Z-isomer more lipophilic.
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Lyophilization:
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Freeze-dry the collected fractions immediately.
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Storage: Store the resulting yellow solid at -20°C in amber vials (light protected).
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Synthesis Workflow Diagram
Caption: Workflow for the targeted synthesis of Impurity E via photo-equilibration and chromatographic isolation.
Analytical Characterization
Distinguishing Impurity E from the parent drug is critical. The following data points are typical for the (E)-isomer relative to Nintedanib (Z-isomer).
| Parameter | Nintedanib (Z-Isomer) | Impurity E (E-Isomer) | Causality/Note |
| HPLC Retention Time (RRT) | 1.00 (Reference) | ~0.85 – 0.95 | E-isomer is more polar (less "hidden" polar groups) and elutes earlier on C18. |
| UV Max ( | ~390 nm | ~380–385 nm | Slight hypsochromic shift due to altered conjugation planarity. |
| NMR ( | Downfield (>10 ppm) | Upfield shift | Loss of the deshielding hydrogen bond effect in the E-isomer. |
| Stability | High (Solid state, Dark) | Low (Reverts to Z in solution/heat) | E-isomer is thermodynamically unstable. |
Control Strategy in Manufacturing
To prevent the formation of Impurity E in the commercial API (Nintedanib Esylate), the following "Self-Validating" control measures must be integrated into the process:
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Amber Glassware: All final processing steps (crystallization, filtration, drying) must be performed under yellow light or in amber-coated reactors.
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Temperature Control: Avoid excessive heat during drying if the material is exposed to any ambient light, as heat + light accelerates the conversion.
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Crystallization Solvent: Use solvents that stabilize the intramolecular H-bond (e.g., Methanol/Ethanol) rather than solvents that might compete for H-bonding, ensuring the Z-form precipitates preferentially.
References
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SynZeal Research. (2024). Nintedanib Impurity E Reference Standard Data. Retrieved from [Link]
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Boehringer Ingelheim. (2014). Ofev (Nintedanib) Prescribing Information & Chemistry Review. FDA Access Data. Retrieved from [Link]
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ResearchGate. (2021). Characterization of stress degradation products of nintedanib by UPLC-Q-TOF/MS/MS. Retrieved from [Link]
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PubChem. (2024). Nintedanib Compound Summary and Isomerism. National Library of Medicine. Retrieved from [Link]
